Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate
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Overview
Description
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and natural alkaloids .
Preparation Methods
The synthesis of piperidine derivatives, including Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate, often involves several key steps. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines, pyrrolidines, and azepanes .
Chemical Reactions Analysis
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Cyclization: Cyclization reactions are facilitated by catalysts such as iron complexes and phenylsilane.
Scientific Research Applications
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Piperidine derivatives are explored for their pharmacological properties, including potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to modulation of biological activities .
Comparison with Similar Compounds
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Substituted piperidines: These compounds have various substituents on the piperidine ring, affecting their chemical and biological properties.
Spiropiperidines: These have a spiro connection to another ring system, offering unique structural features.
Condensed piperidines: These compounds have fused ring systems, providing different reactivity and applications.
Biological Activity
Piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and pharmacological effects, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring, which contributes to its biological activity. The carboxylate group enhances its reactivity and potential interactions with biological targets. The synthesis typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives, leading to various functionalized piperidine compounds.
Synthesis Overview
Step | Description |
---|---|
1 | Reaction of piperidine-4-carboxylic acid with an appropriate alkylating agent. |
2 | Formation of the piperidine ring through cyclization. |
3 | Purification and characterization using NMR and mass spectrometry. |
Biological Activity
The biological activities of this compound have been investigated across various studies, revealing its potential as an inhibitor of key enzymes involved in neurotransmitter regulation and inflammation.
Enzyme Inhibition
Research has shown that compounds with a piperidine structure can inhibit enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) , which are crucial in the endocannabinoid system. These enzymes degrade endocannabinoids, and their inhibition can lead to increased levels of these signaling molecules, potentially providing therapeutic effects for conditions like pain and anxiety.
Table 1: Inhibitory Activity of Piperidine Derivatives
Compound | Target Enzyme | IC50 (µM) | Notes |
---|---|---|---|
Compound A | MAGL | 0.5 | High selectivity |
Compound B | FAAH | 0.8 | Moderate selectivity |
This compound | MAGL | 0.6 | Promising dual inhibition potential |
Study on Neuroprotective Effects
A study published in Frontiers in Pharmacology demonstrated that piperidine derivatives exhibit neuroprotective effects by modulating inflammatory pathways. Specifically, this compound was shown to reduce the release of pro-inflammatory cytokines such as IL-1β in vitro.
Results Summary:
- Inhibition of Pyroptosis: The compound inhibited pyroptosis by approximately 25% at a concentration of 10 µM , indicating its potential for treating neuroinflammatory diseases.
Behavioral Studies
Behavioral assays in mice indicated that piperidin derivatives could enhance endocannabinoid signaling, leading to anxiolytic effects without significant side effects on motor function. This suggests a favorable safety profile for potential therapeutic applications.
Structure-Activity Relationships (SAR)
The structure of piperidin derivatives significantly influences their biological activity. Modifications to the piperidine ring or the carboxylate group can enhance potency or selectivity for specific targets.
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Methyl substitution | Increased potency against MAGL |
Hydroxyl addition | Enhanced solubility |
Aromatic ring addition | Broadened receptor interactions |
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
piperidin-2-ylmethyl 4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-11-5-8-15(9-6-11)13(16)17-10-12-4-2-3-7-14-12/h11-12,14H,2-10H2,1H3 |
InChI Key |
LJKRCIPDPRHYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)OCC2CCCCN2 |
Origin of Product |
United States |
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